molecular formula C21H23N3O3S B2396186 2,4,6-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 921534-18-1

2,4,6-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No. B2396186
M. Wt: 397.49
InChI Key: ICPCTVUWRLBZEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed and studied for its potential therapeutic applications. This compound has shown promise in the treatment of various diseases, including cancer and autoimmune disorders. In

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for the compound '2,4,6-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide' involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethylamine in the presence of a base to form the desired product.

Starting Materials
2,4,6-trimethylbenzenesulfonyl chloride, 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethylamine, Base (e.g. triethylamine)

Reaction
Add 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethylamine to a solution of 2,4,6-trimethylbenzenesulfonyl chloride in anhydrous dichloromethane., Add a base (e.g. triethylamine) to the reaction mixture to initiate the reaction., Stir the reaction mixture at room temperature for several hours., Extract the product with dichloromethane and wash with water., Dry the organic layer with anhydrous sodium sulfate., Concentrate the solution under reduced pressure to obtain the desired product.

Mechanism Of Action

2,4,6-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide works by inhibiting the activity of Bruton's tyrosine kinase (BTK), which is a key enzyme involved in the signaling pathways of B-cell receptors. By inhibiting BTK, 2,4,6-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide prevents the activation and proliferation of B-cells, which are involved in the development of various diseases, including cancer and autoimmune disorders.

Biochemical And Physiological Effects

2,4,6-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In preclinical studies, 2,4,6-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 2,4,6-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide has also been shown to reduce inflammation and prevent the development of autoimmune disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2,4,6-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is its specificity for BTK, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of 2,4,6-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide is its relatively short half-life, which may limit its effectiveness in vivo. Additionally, more research is needed to determine the optimal dosing and administration of 2,4,6-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide in order to maximize its therapeutic potential.

Future Directions

There are several future directions for research on 2,4,6-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide. One area of research is the development of more potent and selective BTK inhibitors, which may have greater therapeutic potential. Additionally, more research is needed to determine the optimal dosing and administration of 2,4,6-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide in order to maximize its effectiveness. Finally, further studies are needed to determine the long-term safety and efficacy of 2,4,6-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide in clinical trials.

Scientific Research Applications

2,4,6-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases. One of the main areas of research has been in the treatment of cancer, particularly hematological malignancies. 2,4,6-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy. Additionally, 2,4,6-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide has also been studied for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus.

properties

IUPAC Name

2,4,6-trimethyl-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-15-13-16(2)21(17(3)14-15)28(26,27)22-11-12-24-20(25)10-9-19(23-24)18-7-5-4-6-8-18/h4-10,13-14,22H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPCTVUWRLBZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trimethyl-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide

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